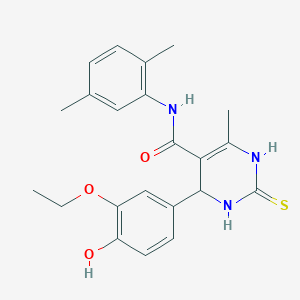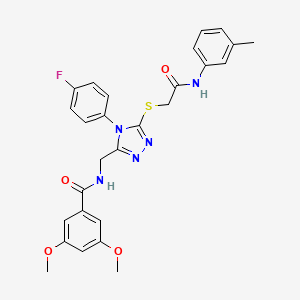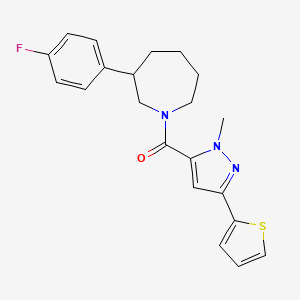
(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone represents a unique chemical structure with potential applications in multiple scientific fields. With a complex molecular composition, this compound features both fluorophenyl and thiophenyl groups, contributing to its diverse chemical reactivity and potential utility.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone generally involves several steps:
Formation of the Azepane Ring: : The synthesis begins with the preparation of the azepane ring, typically through a ring-closing reaction involving a diamine and a suitable alkylating agent under controlled temperature and pressure conditions.
Introduction of the Fluorophenyl Group: : A 4-fluorophenyl derivative is then introduced using an appropriate coupling reaction, such as Suzuki or Stille coupling, with palladium catalysts commonly employed to facilitate the process.
Attachment of the Pyrazole Moiety: : The pyrazole ring is synthesized through the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization. This intermediate is then coupled to the thiophene group using a similar palladium-catalyzed reaction.
Final Assembly: : The final structure is achieved by coupling the synthesized intermediates under mild conditions, often utilizing transition metal catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis might be utilized to maintain efficiency and consistency. This involves:
Flow Reactors: : Utilization of flow reactors to maintain reaction conditions and improve yields.
Automation: : Automation of reagent addition and product extraction to minimize human error and increase throughput.
Quality Control: : Rigorous quality control measures, including chromatography and spectroscopy, to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may target the carbonyl group in the methanone linkage, with reagents such as sodium borohydride or lithium aluminum hydride being commonly used.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the phenyl and pyrazole rings, with halogenation or nitration agents.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Halogenation reagents (chlorine, bromine), nitration reagents (nitric acid, sulfuric acid).
Major Products
Oxidation: : Oxidized derivatives with hydroxyl or ketone functionalities.
Reduction: : Reduced alcohol or amine derivatives.
Substitution: : Various halogenated or nitrated derivatives, depending on the reagents used.
科学研究应用
Chemistry
Biology
The compound's biological activity is of interest for developing novel pharmaceuticals, especially in targeting specific enzymes or receptors involved in disease pathways.
Medicine
Industry
In industrial applications, this compound may be used in developing advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophene groups are crucial for binding interactions, while the azepane and pyrazole moieties facilitate conformational stability and specificity. The molecular pathways involved often include enzyme inhibition or receptor modulation, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
(3-(4-Chlorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
(3-(4-Bromophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone provides unique electronic properties, enhancing its reactivity and specificity in various chemical and biological contexts. Compared to its chlorinated or brominated analogs, the fluorinated compound exhibits distinct behavior in terms of reactivity, potency, and selectivity, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-24-19(13-18(23-24)20-6-4-12-27-20)21(26)25-11-3-2-5-16(14-25)15-7-9-17(22)10-8-15/h4,6-10,12-13,16H,2-3,5,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWBCUYMKMUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2469325.png)
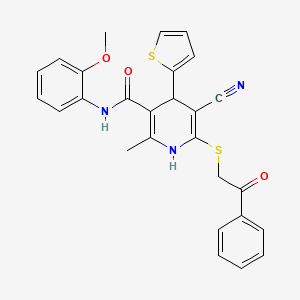
![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)
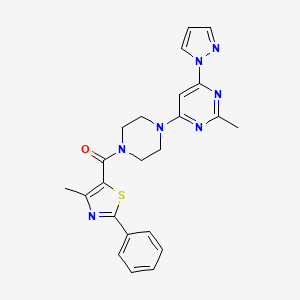
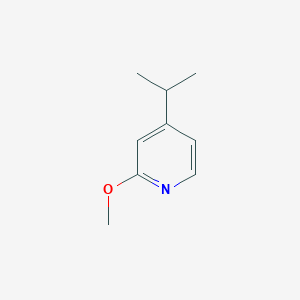
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)
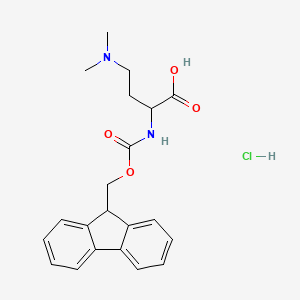
![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)
![2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol](/img/structure/B2469335.png)
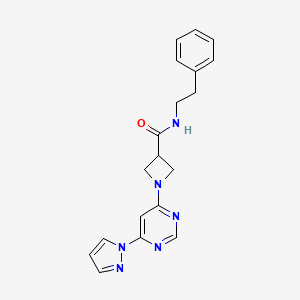
![N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)
